3-Iodo-6-methoxyimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6IN3O |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
3-iodo-6-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,1H3 |
InChI Key |
LWSGCASZKRPFPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NC=C2I)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 6 Methoxyimidazo 1,2 B Pyridazine and Its Structural Analogues
Core Imidazo[1,2-b]pyridazine (B131497) Scaffold Construction
The synthesis of the imidazo[1,2-b]pyridazine nucleus is a critical first step, achievable through several reliable methods. These techniques allow for the assembly of the bicyclic framework from simpler, more readily available precursors.
Cyclocondensation Reactions: α-Haloketones with 3-Aminopyridazines
A primary and well-established method for constructing the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govumich.edu This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridazine (B1198779) ring nitrogen (N1) by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
The nucleophilicity of the ring nitrogen in 3-aminopyridazine is crucial for the success of this condensation. It has been noted that the ring nitrogen not adjacent to the amino group is the most nucleophilic site, which directs the initial alkylation and facilitates the desired cyclization. nih.gov The presence of a halogen on the pyridazine ring has been shown to be advantageous for achieving good yields of the bicyclic product. nih.gov For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with an appropriate α-bromoketone under mild basic conditions, such as sodium bicarbonate, effectively yields the 6-chloro-imidazo[1,2-b]pyridazine backbone. nih.gov
Similarly, other substituted aminopyridazines can be employed. The condensation of 3-amino-6-(phenylthio)pyridazine (B1279446) with 1-bromopinacolone (B42867) in dimethylformamide (DMF) at 100°C has been used to produce 2-t-butyl-6-(phenylthio)imidazo[1,2-b]pyridazine in good yield. umich.edu
Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-b]pyridazine Synthesis
| 3-Aminopyridazine Reactant | α-Haloketone Reactant | Product | Reference |
|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | 6-Halo-imidazo[1,2-b]pyridazine | nih.gov |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | umich.edu |
| 3-Amino-6-(phenylsulfinyl)pyridazine | 1-Chloroacetone | 2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine | umich.edu |
Multicomponent Reactions: Groebke-Blackburn-Bienaymé Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) for the synthesis of 3-amino-imidazo-annulated heterocycles. nih.govnih.gov This one-pot reaction typically involves the condensation of an amino-azine (such as 2-aminopyridine (B139424) or its analogues), an aldehyde, and an isocyanide. organic-chemistry.orgmdpi.com The reaction proceeds through the formation of a Schiff base from the amino-azine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product. nih.gov
While originally prominent for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, the GBB methodology is applicable to the construction of a diverse range of related scaffolds, including structural analogues of imidazo[1,2-b]pyridazines. nih.govorganic-chemistry.orgbeilstein-journals.org The use of 3-aminopyridazine as the amino-azine component in a GBB reaction would theoretically lead to the formation of a 3-aminoimidazo[1,2-b]pyridazine core. The reaction is often catalyzed by Brønsted or Lewis acids, such as scandium triflate or ammonium (B1175870) chloride, to enhance yields. nih.govmdpi.com The versatility of the GBB reaction allows for the introduction of diversity at three points in the molecule by simply varying the starting components. nih.gov
Palladium-Catalyzed Cyclization Approaches
Modern organometallic chemistry offers sophisticated routes to the imidazo[1,2-b]pyridazine system, with palladium-catalyzed reactions being particularly notable. researchgate.net These methods often involve the formation of multiple carbon-nitrogen bonds in a single, controlled process.
A key example is the synthesis of fused polycyclic systems incorporating the imidazo[1,2-b]pyridazine core. An auto-tandem palladium-catalyzed amination sequence has been developed for this purpose. researchgate.net This strategy involves an initial intermolecular Buchwald-Hartwig amination followed by a subsequent intramolecular N-arylation. For instance, the reaction between 2-chloro-3-iodopyridine (B15675) and 3-aminopyridazine, catalyzed by palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand like Xantphos, leads directly to the construction of the complex pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system in high yield. researchgate.netresearchgate.net This powerful one-pot procedure demonstrates the efficiency of palladium catalysis in rapidly building molecular complexity from simple precursors. researchgate.net
Construction of Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine Systems
The synthesis of the tetracyclic pyrido[3',2':4,5]imidazo[1,2-b]pyridazine framework, a significant structural analogue, has been achieved through an elegant auto-tandem palladium-catalyzed double amination. researchgate.netresearchgate.net This method provides a direct route to this complex heterocyclic core.
In a specific application, 2-chloro-3-iodopyridine is coupled with 3-aminopyridazine. The reaction mechanism involves an initial intermolecular Buchwald-Hartwig amination of the 3-aminopyridazine at the 3-position of the pyridine (B92270) ring, followed by an intramolecular N-arylation onto the 2-position of the same pyridine ring. researchgate.net The process is efficiently catalyzed by a palladium(II) acetate/Xantphos system in the presence of cesium carbonate as a base, affording the desired tetracyclic product in excellent yield (94%). researchgate.net This strategy has also been successfully applied to synthesize the regioisomeric pyrido[2',3':4,5]imidazo[1,2-b]pyridazine derivative from 2,3-dibromopyridine (B49186) and 3-aminopyridazine. researchgate.net
Site-Specific Iodination at the 3-Position
Once the imidazo[1,2-b]pyridazine scaffold is constructed, the final step is the regioselective introduction of an iodine atom at the 3-position. This position is electronically activated and susceptible to electrophilic substitution.
Direct Electrophilic Iodination using N-Iodosuccinimide (NIS) or Iodine/Oxidizing Agents
The iodination of the imidazo[1,2-b]pyridazine core at the C3 position is readily accomplished through electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a highly effective and commonly used reagent for this transformation. organic-chemistry.orgwikipedia.org It serves as a source of an electrophilic iodine species (I⁺). A direct synthesis of 3-iodoimidazo[1,2-b]pyridazine (B12334388) has been reported using NIS. chemicalbook.com The reaction involves treating the pre-formed imidazo[1,2-b]pyridazine (generated, for example, from 3-aminopyridazine and chloroacetaldehyde) with NIS in a suitable solvent. chemicalbook.com For many activated aromatic and heterocyclic systems, NIS provides clean and high-yielding iodination under mild conditions. organic-chemistry.orgresearchgate.net
Alternatively, molecular iodine (I₂) can be used in conjunction with an oxidizing agent. The oxidant serves to generate a more potent electrophilic iodine species in situ. Systems such as iodine combined with tert-butyl hydroperoxide (TBHP) have proven effective for the C3-iodination of the analogous imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov This method is often metal-free and proceeds with high regioselectivity. nih.gov The plausible mechanism involves the oxidation of I₂ to a more electrophilic species, which then attacks the electron-rich C3 position of the imidazo[1,2-b]pyridazine ring, followed by deprotonation to restore aromaticity and yield the 3-iodo product.
Table 2: Reagents for C3-Iodination of Imidazo[1,2-b]pyridazine and Analogues
| Iodinating System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Imidazo[1,2-b]pyridazine | Direct and efficient method for C3-iodination. | chemicalbook.com |
| NIS / Trifluoroacetic Acid (TFA) | Activated Aromatics | Catalytic acid can accelerate the reaction for some substrates. | organic-chemistry.orgresearchgate.net |
| Iodine (I₂) / tert-Butyl Hydroperoxide (TBHP) | Imidazo[1,2-a]pyridines | Metal-free, oxidative iodination with high regioselectivity. | nih.gov |
| Iodine (I₂) | Imidazo[1,2-a]pyridines/pyrazines | Can act as a Lewis acid catalyst in multicomponent reactions leading to the scaffold. | nih.govacs.org |
Halogen Exchange Methodologies
The introduction of an iodine atom onto the imidazo[1,2-b]pyridazine scaffold can be effectively achieved through halogen exchange reactions, a classic strategy in organic synthesis. This approach is particularly useful for synthesizing iodo-substituted precursors that are subsequently used to construct the final bicyclic system.
A prominent example of this is the Finkelstein reaction, where a less reactive halide is converted into a more reactive iodide. Research has demonstrated that 3-amino-6-iodopyridazine, a crucial building block for many imidazo[1,2-b]pyridazine derivatives, can be synthesized in high yield from its chloro-analogue. In a reported procedure, 3-amino-6-chloropyridazine is refluxed in a 57% hydroiodic acid (HI) solution. nih.gov This reaction efficiently substitutes the chlorine atom with iodine, affording the desired 3-amino-6-iodopyridazine in an 81% yield. nih.gov While this specific example illustrates a halogen exchange on the pyridazine ring prior to the formation of the imidazo- portion, the principle is a cornerstone for accessing 6-iodo-substituted imidazo[1,2-b]pyridazines.
The general reaction is detailed in the table below:
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | 57% Hydroiodic Acid (HI) | 3-Amino-6-iodopyridazine | 81% | nih.gov |
This methodology highlights a reliable pathway for incorporating iodine at the 6-position, which is a key step for the synthesis of various functionalized imidazo[1,2-b]pyridazines.
Regioselective Metalation and Subsequent Iodolysis
A more direct approach to introduce iodine at a specific position on the pre-formed imidazo[1,2-b]pyridazine ring system involves regioselective metalation followed by quenching with an iodine source. This C-H activation strategy allows for the precise functionalization of the heterocycle, particularly at the electron-rich C3 position of the imidazole ring.
Recent studies have focused on the use of modern hindered, non-nucleophilic bases, such as TMP (2,2,6,6-tetramethylpiperidyl) metal amides, to achieve high regioselectivity. For instance, the metalation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) can be directed to either the C3 or C8 position depending on the specific base used. The use of bases like TMP₂Zn·MgCl₂·2LiCl has been shown to favor metalation at the C3 position.
While direct iodolysis data for 6-methoxyimidazo[1,2-b]pyridazine (B1610358) is not extensively detailed, analogous systems demonstrate the viability of this method. For example, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl results in selective magnesiation at the C3 position. Quenching this organometallic intermediate with molecular iodine (I₂) successfully yields the 3-iodo derivative in 78% yield. This provides a strong precedent for the application of this methodology to the imidazo[1,2-b]pyridazine scaffold.
The general steps for this transformation are:
Regioselective Deprotonation: A hindered base (e.g., TMPMgCl·LiCl) selectively removes a proton from the C3 position of the imidazo[1,2-b]pyridazine core to form a stable organometallic intermediate.
Iodolysis: The intermediate is then treated with an electrophilic iodine source, such as molecular iodine, which quenches the anion and installs the iodine atom at the C3 position.
The table below summarizes the conditions used for a closely related heterocyclic system, illustrating the effectiveness of the methodology.
| Substrate | Metalation Reagent | Quenching Electrophile | Product | Yield |
|---|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | I₂ | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | 78% |
This two-step, one-pot procedure represents a powerful and precise tool for the synthesis of 3-iodo-substituted imidazo[1,2-b]pyridazines.
Regioselective Introduction of the 6-Methoxy Moiety
Nucleophilic Displacement of Halogenated Precursors
The introduction of a methoxy (B1213986) group at the C6 position of the imidazo[1,2-b]pyridazine scaffold is most commonly achieved via nucleophilic aromatic substitution (SₙAr). This reaction typically involves displacing a halogen atom, most often chlorine, from the 6-position with a methoxide (B1231860) nucleophile. The pyridazine ring is sufficiently electron-deficient to facilitate this type of substitution, especially with a good leaving group at an activated position.
In the synthesis of various imidazo[1,2-b]pyridazine derivatives, a 6-chloro-substituted intermediate is often reacted with sodium methoxide. This reaction proceeds in good to excellent yields, providing a straightforward route to the 6-methoxy analogues. For example, the nucleophilic substitution of a 6-chloro derivative with methoxide has been reported as an effective method for producing the corresponding 6-methoxy compound. nih.gov
The reaction conditions and yields for this type of transformation are summarized in the table below.
| Substrate | Reagent | Solvent | Conditions | Product Type | Yield |
|---|---|---|---|---|---|
| 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | 6-Methoxy-2-aryl-imidazo[1,2-b]pyridazine | Good to Excellent |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | Sodium Thiophenoxide | Ethanol (EtOH) | 100°C (sealed vessel) | 2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine | Not specified |
This method is robust and widely applicable for installing not only methoxy groups but also a variety of other oxygen- and sulfur-based nucleophiles at the C6-position.
Alternative Etherification Protocols
Beyond the nucleophilic displacement of halides, an alternative strategy for synthesizing 6-methoxyimidazo[1,2-b]pyridazines involves the etherification of a 6-hydroxyimidazo[1,2-b]pyridazine precursor. This approach typically utilizes the Williamson ether synthesis, a fundamental reaction in organic chemistry for forming ethers. youtube.comwikipedia.org
This method involves two key steps:
Formation of a 6-hydroxy precursor: First, a 6-hydroxyimidazo[1,2-b]pyridazine must be synthesized. This compound exists in tautomeric equilibrium with its pyridazinone form.
O-alkylation: The hydroxyl group is then deprotonated with a suitable base to form an alkoxide (or more accurately, a phenoxide-like species), which subsequently acts as a nucleophile, attacking an alkylating agent like methyl iodide or dimethyl sulfate (B86663) to form the desired ether.
A significant challenge in the alkylation of N-heterocycles containing a hydroxyl group is the competition between N-alkylation and O-alkylation. nih.gov The regioselectivity can be influenced by several factors including the choice of base, solvent, and the nature of the alkylating agent. For related hydroxypyridine systems, it has been observed that using the silver salt of the heterocycle can favor O-alkylation, while alkali metal salts in polar aprotic solvents like DMF often lead to N-alkylation. nih.gov Careful optimization of reaction conditions is therefore crucial to selectively obtain the desired 6-methoxy product over the N-methylated pyridazinone isomer.
The general Williamson ether synthesis protocol is outlined below.
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Deprotonation | 6-Hydroxyimidazo[1,2-b]pyridazine | Base (e.g., NaH, K₂CO₃, Ag₂O) | Imidazo[1,2-b]pyridazin-6-olate salt |
| 2. Nucleophilic Attack | Imidazo[1,2-b]pyridazin-6-olate salt | Alkylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | 6-Methoxyimidazo[1,2-b]pyridazine |
Advanced Functionalization and Derivatization Strategies for 3 Iodo 6 Methoxyimidazo 1,2 B Pyridazine Frameworks
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 3-iodo-6-methoxyimidazo[1,2-b]pyridazine substrate is particularly amenable to these transformations due to the reactivity of the carbon-iodine bond.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely employed method for the derivatization of the this compound core. yonedalabs.comorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. yonedalabs.comorganic-chemistry.org The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the imidazo[1,2-b]pyridazine (B131497) ring. researchgate.netnih.gov
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the coupling. For instance, the use of strong bases in a solvent like dimethoxyethane (DME) has been shown to provide optimized yields and shorter reaction times in the Suzuki coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines. nih.gov The reactivity of the substrate is also influenced by the nature of the substituents on the imidazo[1,2-a]pyridine (B132010) core. nih.gov
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve the reaction of the two coupling partners in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as Na₂CO₃ or K₂CO₃, in a suitable solvent system, typically a mixture of an organic solvent and water. Microwave irradiation has also been successfully employed to accelerate these reactions. nih.govnih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2,3-Diphenylimidazo[1,2-a]pyridine | High | nih.gov |
| 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | Arylboronic acid | PdCl₂(PPh₃)₂/LiCl | - | Solvent-free (MW) | 5-Aryl-3-bromo-1-methyl-1H-1,2,4-triazole | Good | mdpi.com |
| 5-Iodo-1,2,3-triazoles | Arylboronic acids | Not specified | Not specified | Not specified | 5-Aryl-1,2,3-triazoles | - | researchgate.net |
Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org In the context of this compound, the Sonogashira coupling enables the introduction of various alkynyl groups at the 3-position, leading to the synthesis of novel conjugated systems. researchgate.net
The development of copper-free Sonogashira protocols has been an area of significant research, aiming to provide more environmentally friendly and economically viable synthetic routes. nih.gov The reaction conditions for Sonogashira coupling can be mild, often proceeding at room temperature. libretexts.org The choice of palladium catalyst, ligand, and base can be tailored to optimize the reaction for specific substrates. nih.govrsc.org For instance, the coupling of 6-chloro-3-iodo-2-substituted imidazo[1,2-b]pyridazines with terminal alkynes has been successfully achieved using Sonogashira conditions. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 6-Chloro-2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine | - | researchgate.net |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | - | - | Diaryl Acetylene | Satisfactory | nih.gov |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkyne | Not specified | Not specified | Not specified | 3-Alkynyl-6-methyl-1,2,4,5-tetrazine | - | rsc.org |
Heck and Stille Cross-Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction provides a means to introduce alkenyl substituents onto the imidazo[1,2-b]pyridazine scaffold. The Stille reaction, on the other hand, couples an organotin compound with an organic halide, also catalyzed by palladium. mdpi.comnih.gov
Both reactions proceed through a catalytic cycle involving oxidative addition, migratory insertion (for the Heck reaction) or transmetalation (for the Stille reaction), and reductive elimination. mdpi.com While the Stille reaction is known for its tolerance of a wide variety of functional groups, the toxicity of organotin reagents is a significant drawback. mdpi.com Microwave irradiation can be utilized to accelerate both Heck and Stille coupling reactions. mdpi.com
Negishi and Kumada Cross-Coupling Reactions
The Negishi cross-coupling reaction utilizes an organozinc reagent as the nucleophilic partner, while the Kumada cross-coupling employs a Grignard reagent. researchgate.netorganic-chemistry.orgnih.gov Both reactions are catalyzed by palladium or nickel complexes and are effective for forming carbon-carbon bonds. researchgate.netorganic-chemistry.orgnih.gov
The Negishi reaction offers a powerful method for the synthesis of (hetero)arylated pyridazin-3(2H)-ones from iodo(hetero)arenes. nih.gov The Kumada coupling is an economical choice for the synthesis of unsymmetrical biaryls, although its application can be limited by the reactivity of the Grignard reagent with certain functional groups. organic-chemistry.org Recent advancements have focused on developing more robust catalyst systems for these reactions. organic-chemistry.org
Palladium-Catalyzed Amination and N-Arylation
Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a crucial method for the formation of carbon-nitrogen bonds. researchgate.netresearchgate.net This reaction allows for the introduction of a wide range of amino groups at the 3-position of the imidazo[1,2-b]pyridazine ring. researchgate.netresearchgate.net
Furthermore, palladium-catalyzed N-arylation reactions have been employed in the synthesis of various heterocyclic systems. researchgate.netnih.govmit.edu For instance, the intramolecular N-arylation of a suitably substituted precursor can lead to the formation of the imidazo[1,2-b]pyridazine ring system itself. researchgate.net The choice of ligand is critical for the success of these reactions, as imidazoles can sometimes inhibit the formation of the active palladium catalyst. nih.govmit.edu
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds. This approach avoids the pre-functionalization of the substrate, such as the introduction of a halogen, which is required for traditional cross-coupling reactions.
Palladium-catalyzed C-H activation has been utilized for the synthesis of 3,6-disubstituted-imidazo[1,2-b]pyridazine derivatives. google.comgoogle.com For example, an aryl group can be introduced at the 3-position of 6-chloroimidazo[1,2-b]pyridazine (B1266833) through a palladium-catalyzed aromatic substitution reaction involving C-H activation. google.comgoogle.com This methodology offers a more direct route to certain derivatives, although challenges such as controlling regioselectivity and catalyst efficiency can arise. google.comgoogle.com
Recent research has also explored metal-free approaches for C-H functionalization, offering more sustainable synthetic pathways. nih.gov
C-Arylation, C-Benzylation, and C-Alkylation
The direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis. For the imidazo[1,2-b]pyridazine system, metal-catalyzed cross-coupling reactions and C-H activation have been pivotal. researchgate.net These methods allow for the introduction of aryl, benzyl, and alkyl groups, primarily at the C3 position, which is electronically favorable for such transformations.
A comprehensive review highlights that advances in organometallic chemistry have enabled the C-H arylation, benzylation, and alkylation of the imidazo[1,2-b]pyridazine core. researchgate.net These reactions are typically achieved through palladium-catalyzed processes that activate the C-H bond, allowing for the formation of new carbon-carbon bonds. While the specific application on a 3-iodo-substituted framework would involve competing reactivity between the C-I bond and C-H bonds, direct C-H functionalization on an unsubstituted core is well-established. For instance, C3-alkylation of the related imidazo[1,2-a]pyridines has been accomplished through a three-component aza-Friedel–Crafts reaction, demonstrating a pathway for introducing alkyl substituents.
| Reaction Type | Reagents/Catalysts | Position | Ref. |
| C-H Arylation | Palladium Catalysts, Aryl Halides | C3 | researchgate.net |
| C-H Benzylation | Palladium Catalysts, Benzyl Halides | C3 | researchgate.net |
| C-H Alkylation | Palladium Catalysts, Alkyl Halides | C3 | researchgate.net |
C-H Nitrosylation and Carbonylation
Further diversification of the imidazo[1,2-b]pyridazine scaffold can be achieved by introducing nitrogen and carbonyl functionalities through C-H nitrosylation and carbonylation.
C-H Nitrosylation: An efficient, metal-free method for the C3-nitrosylation of the related imidazo[1,2-a]pyridines has been developed using tert-butyl nitrite (B80452) (TBN) as the nitrogen monoxide (NO) source. researchgate.net This reaction proceeds with broad functional group compatibility, tolerating halogens and methoxy (B1213986) groups. researchgate.net The process typically involves heating the substrate with TBN in a solvent like 1,2-dichloroethane (B1671644) (DCE), yielding the 3-nitroso derivative. researchgate.net Although demonstrated on the imidazo[1,2-a]pyridine isomer, this protocol represents a viable strategy for the nitrosylation of this compound, likely at an available C-H position. researchgate.net
Carbonylation: While direct C-H carbonylation of the imidazo[1,2-b]pyridazine core is not extensively documented, related carbonylative cross-coupling reactions, such as the carbonylative Sonogashira reaction, have been reported for similar heterocyclic systems. researchgate.net These reactions typically involve a palladium catalyst and a carbon monoxide source to introduce a carbonyl group adjacent to a newly formed bond. Such strategies could potentially be adapted for the functionalization of the this compound framework, for example, by coupling the iodinated position with an alkyne under a CO atmosphere.
| Reaction | Reagent Source | Conditions | Potential Product | Ref. |
| C-H Nitrosylation | tert-Butyl Nitrite (TBN) | Metal-free, 90 °C | 3-nitrosoimidazo[1,2-b]pyridazine derivative | researchgate.net |
Difunctionalization Strategies (e.g., Difluoroacetylation, Phenylsulfonyldifluoromethylation)
The introduction of fluorinated and sulfonylated groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of lead compounds.
| Substrate | Reagents | Product | Ref. |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | Sodium benzenesulfinate (B1229208), DMSO | 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | mdpi.com |
| 2-Phenylimidazo[1,2-a]pyridine | Sodium p-toluenesulfinate, DMA, FeCl₃, K₂S₂O₈ | 2-Phenyl-3-(tosylmethyl)imidazo[1,2-a]pyridine | nih.gov |
Oxidative Cross-Dehydrogenative Coupling for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Oxidative cross-dehydrogenative coupling (CDC) reactions represent a highly efficient class of reactions that form bonds through the direct coupling of two C-H bonds, or a C-H and an N-H bond, under oxidative conditions. researchgate.net This avoids the need for pre-functionalized starting materials.
For the related imidazo[1,2-a]pyridine scaffold, metal-free, direct oxidative CDC for C-H bond amination with pyrazole (B372694) has been developed using water as a solvent. researchgate.net These reactions demonstrate that C-N bonds can be formed with high regioselectivity at the C3 position. Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones also relies on oxidative C-N bond formation. organic-chemistry.org A one-pot transformation of lignin (B12514952) model compounds into imidazo[1,2-a]pyridines was shown to involve sp³ C-H bond oxidative activation, showcasing the versatility of oxidative coupling strategies. nih.gov These methodologies suggest that the this compound framework could be further functionalized at available C-H positions through CDC reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions at the Iodinated Position
The carbon-iodine bond at the C3 position of this compound is a key site for functionalization via nucleophilic substitution. The iodo group is an excellent leaving group, allowing for its displacement by a wide variety of nucleophiles. This approach is fundamental for introducing diverse chemical moieties to modulate the biological activity of the scaffold.
Studies on related 6-chloro-imidazo[1,2-b]pyridazine derivatives show that the halogen can be replaced by various nucleophiles. researchgate.net Given that the C-I bond is significantly weaker and more polarizable than a C-Cl bond, the 3-iodo derivative is expected to be even more reactive. The synthesis of various 6-substituted imidazo[1,2-b]pyridazines often proceeds through a halogenated intermediate, where the halogen is displaced by amines, alcohols, or thiols. nih.govnih.gov For example, the reaction of 6-chloro-3,6-disubstituted imidazo[1,2-b]pyridazines with amino alcohols can lead to substitution at the 6-position. nih.gov This principle is directly applicable to the 3-iodo position, making it a prime target for introducing a vast array of functional groups.
Oxidation and Reduction Transformations of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine core itself can undergo oxidation and reduction reactions, leading to significant structural modifications. These transformations can alter the electronic properties and metabolic stability of the resulting compounds.
A key transformation is the oxidation of the electron-rich imidazole (B134444) ring. Side products resulting from the oxidative cleavage of the imidazole moiety have been observed during synthetic work on 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, suggesting this is a potential metabolic pathway. Another important reaction is the nitration of the core. The synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine is achieved by treating the non-nitrated precursor with concentrated sulfuric acid and nitric acid, demonstrating that the imidazo[1,2-b]pyridazine ring can undergo electrophilic nitration, which is an oxidative process. mdpi.com
| Reaction | Reagents | Position(s) Affected | Outcome | Ref. |
| Nitration | HNO₃, H₂SO₄ | C3 | Introduction of a nitro group | mdpi.com |
| Oxidative Cleavage | (Metabolic or synthetic) | Imidazole ring | Ring-opened byproducts |
Sequential and One-Pot Multicomponent Functionalization
Sequential and one-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single reaction vessel, minimizing waste and purification steps. beilstein-journals.org These methods are particularly valuable for building libraries of diverse compounds for drug discovery.
A review of the functionalization of imidazo[1,2-b]pyridazines explicitly covers the use of sequential and one-pot procedures to modify two different positions on the scaffold. researchgate.net While specific examples for the 3-iodo-6-methoxy variant are detailed, the principles from related systems are highly informative. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves an aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing the imidazo[1,2-a]pyridine core and can be performed in one pot. beilstein-journals.orgmdpi.com Tandem strategies combining a GBB reaction with a subsequent Ugi reaction have been used to create complex peptidomimetics containing an imidazo[1,2-a]pyridine fragment. beilstein-journals.org These advanced, one-pot methodologies could be adapted to first synthesize the core and then sequentially functionalize the this compound framework, enabling the rapid generation of diverse and complex derivatives. researchgate.netbeilstein-journals.org
Mechanistic Studies and Reaction Pathway Elucidation for 3 Iodo 6 Methoxyimidazo 1,2 B Pyridazine Chemistry
Mechanisms of Imidazo[1,2-b]pyridazine (B131497) Ring Formation
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through a condensation reaction, a classic example of which is the Chichibabin-type reaction. This process typically involves the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone.
A plausible mechanism for the formation of a generic imidazo[1,2-b]pyridazine is depicted below. The initial step involves the nucleophilic attack of the exocyclic amino group of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom of the pyridazine (B1198779) ring attacks the carbonyl carbon, leading to a bicyclic intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-b]pyridazine core.
The presence of a halogen substituent on the pyridazine ring, such as in 3-amino-6-chloropyridazine (B20888), plays a critical role in directing the regioselectivity of the initial alkylation. The electron-withdrawing nature of the halogen deactivates the adjacent ring nitrogen, making the other endocyclic nitrogen more nucleophilic and favoring the desired cyclization pathway. chemrxiv.org
Alternative metal-catalyzed methods for the construction of the imidazo[1,2-b]pyridazine skeleton have also been developed. These include:
Palladium-catalyzed intramolecular C-H amination: This method involves the formation of a C-N bond through the palladium-catalyzed reaction of a suitably functionalized pyridazine precursor. researchgate.net
Copper-catalyzed oxidative cyclization: This approach utilizes a copper catalyst to promote the oxidative cyclization of starting materials to form the fused heterocyclic system. researchgate.net
These modern synthetic strategies offer alternative routes to the imidazo[1,2-b]pyridazine core, often with enhanced efficiency and substrate scope.
Detailed Mechanistic Pathways of Iodination Reactions
The introduction of an iodine atom at the C3 position of the imidazo[1,2-b]pyridazine ring is a key step in the synthesis of 3-iodo-6-methoxyimidazo[1,2-b]pyridazine. This transformation typically proceeds via an electrophilic aromatic substitution mechanism. The imidazole (B134444) part of the fused ring system is electron-rich and thus susceptible to attack by electrophiles.
The iodination is often carried out using molecular iodine (I₂) in the presence of a suitable oxidizing agent or a Lewis acid catalyst. The reaction is believed to proceed through the formation of a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺).
The mechanism involves the attack of the π-electrons of the imidazole ring, specifically at the C3 position, on the electrophilic iodine species. This attack leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the imidazole and pyridazine rings. The stability of this intermediate is a key factor in determining the regioselectivity of the substitution. Attack at C3 is generally favored as it leads to a more stable intermediate compared to attack at other positions. stackexchange.com The final step involves the loss of a proton from the C3 position, restoring the aromaticity of the heterocyclic system and yielding the 3-iodo-imidazo[1,2-b]pyridazine product.
Catalytic Cycles and Intermediates in Cross-Coupling Reactions
The carbon-iodine bond at the C3 position of this compound serves as a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most widely employed methods for this purpose.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples the this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. chemrxiv.org
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide ligand.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of the imidazo[1,2-b]pyridazine. |
| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) center. |
| Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is regenerated. |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C bond between the this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.
The catalytic cycle for the Sonogashira coupling is more complex and involves two interconnected cycles:
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this cycle involves the oxidative addition of the 3-iodo-imidazo[1,2-b]pyridazine to the Pd(0) catalyst.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. wikipedia.orgyoutube.com
The key transmetalation step involves the transfer of the acetylide group from the copper to the palladium center. Subsequent reductive elimination from the palladium complex yields the alkynylated product and regenerates the Pd(0) catalyst. wikipedia.orgyoutube.comlibretexts.org
| Catalyst System | Key Steps |
| Palladium | Oxidative addition of the iodo-imidazo[1,2-b]pyridazine. |
| Copper | Formation of a copper acetylide intermediate. |
| Combined | Transmetalation of the acetylide to palladium, followed by reductive elimination. |
Radical Reaction Pathways in Functionalization
Radical reactions offer an alternative approach for the functionalization of the imidazo[1,2-b]pyridazine core. While specific studies on this compound are limited, insights can be drawn from related heterocyclic systems like imidazo[1,2-a]pyridines, where radical functionalization at the C3 position is well-documented. nih.govrsc.org
These reactions are often initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, can generate radical species from suitable precursors. For instance, a plausible radical pathway for the functionalization of the imidazo[1,2-b]pyridazine ring could involve the following steps:
Radical Generation: A photocatalyst, excited by light, can induce the formation of a radical from a precursor molecule through a single-electron transfer (SET) process.
Radical Addition: The generated radical adds to the electron-rich C3 position of the imidazo[1,2-b]pyridazine ring, forming a radical intermediate.
Oxidation and Deprotonation: The radical intermediate is then oxidized to a cationic species, followed by the loss of a proton to restore aromaticity and yield the functionalized product.
This mechanistic paradigm allows for the introduction of a wide range of functional groups, including alkyl, acyl, and trifluoromethyl groups, under mild reaction conditions.
Nucleophilic Aromatic Substitution Mechanisms in Imidazo[1,2-b]pyridazine Derivatives
Nucleophilic aromatic substitution (SNAr) provides a pathway for the displacement of a leaving group from the pyridazine ring of the imidazo[1,2-b]pyridazine system by a nucleophile. The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when further activated by electron-withdrawing substituents. nih.govnih.gov
The SNAr mechanism can proceed through two primary pathways:
Stepwise (Addition-Elimination): This is the more common mechanism and involves two steps. The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
Concerted: In some cases, the bond formation with the nucleophile and the bond breaking with the leaving group can occur in a single, concerted step, without the formation of a distinct intermediate. The specific pathway taken can depend on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. nih.gov
Computational Chemistry and in Silico Approaches for 3 Iodo 6 Methoxyimidazo 1,2 B Pyridazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine, DFT calculations would be instrumental in predicting its geometry, electronic properties, and reactivity. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. researchgate.netmdpi.com
The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the localization of these frontier orbitals can predict the most probable sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, DFT has been used to identify which atoms are most susceptible to reaction, guiding synthetic efforts. researchgate.net
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps would identify electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, offering insights into its intermolecular interactions and potential binding modes with biological targets.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | - | Relates to the ability to donate electrons. |
| LUMO Energy | - | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
| Dipole Moment | - | Measures the molecule's overall polarity. |
| Electron Affinity | - | Energy released when an electron is added. |
| Ionization Potential | - | Energy required to remove an electron. |
Note: The values in this table are for illustrative purposes to show the type of data generated by DFT calculations and are not based on actual experimental or computational results for this specific molecule.
Molecular Modeling and Conformational Analysis
Molecular modeling of this compound would involve constructing a three-dimensional model of the molecule to study its physical and chemical properties. A key aspect of this is conformational analysis, which aims to identify the most stable arrangement of the atoms in space (i.e., the lowest energy conformation).
Theoretical Ligand-Target Interaction Studies via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov Given that the imidazo[1,2-b]pyridazine (B131497) scaffold is a known inhibitor of various kinases, it is plausible to hypothesize that this compound could also exhibit such activity. dergipark.org.tr
In a typical molecular docking study, the 3D structure of a target kinase would be obtained from a protein database. The modeled structure of this compound would then be placed into the kinase's active site, and a scoring function would be used to estimate the binding affinity. This process would be repeated for numerous possible orientations and conformations.
The results would highlight the most likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that contribute to the binding affinity. For example, studies on similar molecules have shown that the nitrogen atoms in the imidazopyridazine ring can act as hydrogen bond acceptors. nih.govresearchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction. |
| Key Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. |
| Type of Interactions | e.g., Hydrogen bonds, hydrophobic interactions, halogen bonds. |
| Predicted Ki (nM) | An estimated inhibition constant. |
Note: This table illustrates the typical outputs of a molecular docking simulation and does not represent real data for this compound.
Molecular Dynamics Simulations for Binding Site Analysis and Stability
While molecular docking provides a static snapshot of a potential ligand-receptor complex, molecular dynamics (MD) simulations can model the system's behavior over time. An MD simulation of this compound bound to a target protein would involve calculating the forces between all atoms in the system and using these forces to predict their movements over a period of nanoseconds or even microseconds.
These simulations are valuable for assessing the stability of the predicted binding pose from docking studies. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. MD simulations can also reveal subtle changes in the protein's conformation upon ligand binding and provide a more detailed understanding of the dynamics of the interactions. Analysis of the simulation trajectory can also be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone.
Prediction of Regioselectivity and Reaction Outcomes using Computational Methods
Computational methods can be a powerful tool for predicting the regioselectivity of chemical reactions, such as electrophilic substitution or cross-coupling reactions, on the imidazo[1,2-b]pyridazine core. By calculating parameters like atomic charges, frontier molecular orbital densities (HOMO and LUMO), and Fukui functions for each atom in this compound, it is possible to predict which positions on the ring are most susceptible to attack.
For instance, in the functionalization of heterocyclic compounds, DFT calculations can help rationalize why a particular substituent is directed to a specific position. The presence of the iodo and methoxy (B1213986) groups will significantly influence the electron distribution in the ring system, and computational analysis can quantify this influence. This predictive capability is invaluable for designing synthetic routes to new derivatives, saving time and resources in the laboratory by focusing on the most likely successful reaction pathways.
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Investigations of Imidazo 1,2 B Pyridazine Derivatives
Positional and Electronic Effects of Iodine at C-3
The introduction of an iodine atom at the C-3 position of the imidazo[1,2-b]pyridazine (B131497) ring system has profound implications for the molecule's reactivity and biological interactions. The C-I bond, due to its lower bond dissociation energy compared to C-Br or C-Cl bonds, readily participates in metal-catalyzed coupling reactions, making it a valuable handle for further molecular elaboration. nih.gov This reactivity is crucial for the synthesis of diverse libraries of compounds for screening purposes.
From an electronic standpoint, iodine is the most polarizable of the common halogens. This high polarizability allows for the formation of halogen bonds, a type of non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site. The C-3 position of the pyridazine (B1198779) ring is inherently electron-deficient, a property that influences the characteristics of attached substituents. nih.gov The electron-withdrawing nature of the iodine atom at this position further modulates the electronic landscape of the entire heterocyclic system. This can be a critical determinant in how the molecule interacts with biological targets, such as the active sites of enzymes or receptors.
Role of the Methoxy (B1213986) Group at C-6 in Modulating Interactions
The methoxy group at the C-6 position of the imidazo[1,2-b]pyridazine core plays a significant role in fine-tuning the molecule's properties and its interactions with biological macromolecules. researchgate.net The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within a binding pocket.
In a study on imidazo[1,2-b]pyridazine derivatives as antitubercular agents, a methoxy group at C-3, in conjunction with a benzyl-heteroatom moiety at C-6, was found to be a key feature for potent activity. flinders.edu.au While this study focused on a C-3 methoxy group, it highlights the importance of alkoxy substituents in dictating biological outcomes. Research on colchicine (B1669291) analogues has also demonstrated that the position and presence of methoxy groups on an aromatic ring can significantly impact binding affinity to tubulin, with removal or shifting of these groups altering the binding energy. csic.es This underscores the principle that the precise placement of a methoxy group is critical for optimal target engagement.
Influence of Substituents at C-2 on Molecular Recognition and Activity
For instance, in the development of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), the introduction of a methyl group at the C-2 position of an imidazo[1,2-b]pyridazine fragment improved binding affinity to DYRK1A. dundee.ac.uk However, larger substituents at this position were not well-tolerated, indicating a defined space within the kinase's active site. dundee.ac.uk Conversely, in the context of benzodiazepine (B76468) receptor ligands, 2-phenyl and substituted phenyl imidazo[1,2-b]pyridazines have been shown to act as full receptor agonists. nih.gov This demonstrates that the C-2 position can accommodate bulky aromatic groups, which can be tailored to achieve desired pharmacological effects.
Comparative Analysis of Halogen Substituents (Iodo vs. Bromo vs. Chloro) on Reactivity and Biological Interactions
The choice of halogen substituent on the imidazo[1,2-b]pyridazine core can significantly impact both the chemical reactivity and the nature of biological interactions. nih.govanu.edu.au The general trend for reactivity in cross-coupling reactions is I > Br > Cl, which is a direct consequence of the decreasing bond dissociation energies down the group. This makes iodo-substituted derivatives, such as 3-iodo-6-methoxyimidazo[1,2-b]pyridazine, particularly useful as synthetic intermediates. nih.gov
In terms of biological interactions, the ability to form halogen bonds is a key differentiator. The strength of this interaction generally follows the order I > Br > Cl. This is due to the larger size and greater polarizability of iodine, which results in a more pronounced electropositive σ-hole. This can lead to stronger and more specific binding to a target protein. For example, in the design of radiolabeled probes for peripheral benzodiazepine receptors, iodo-substituted imidazo[1,2-b]pyridazines have been synthesized, highlighting the utility of iodine in this context. researchgate.net
General SAR Principles Derived from Imidazo[1,2-b]pyridazine Analogues for Various Biological Targets (Academic Perspective)
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile platform for the development of ligands for a range of biological targets. researchgate.netdundee.ac.ukanu.edu.auresearchgate.net General structure-activity relationship (SAR) principles have emerged from extensive research in this area.
Kinase Inhibition Profiles
Imidazo[1,2-b]pyridazine derivatives have been extensively explored as kinase inhibitors. researchgate.netnih.gov SAR studies have revealed that the substitution pattern around the core is critical for both potency and selectivity. For instance, 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent and selective inhibition of DYRKs and CLKs. researchgate.netnih.gov The nature of the substituent at the C-2 position is also a key determinant of activity, with even small modifications leading to significant changes in binding affinity. dundee.ac.uk In the context of p38 MAP kinase antagonists, Hologram Quantitative Structure-Activity Relationship (HQSAR) studies have indicated that specific hydrogen and nitrogen atoms within the imidazo[1,2-b]pyridazine ring system contribute positively to the inhibitory effect. koreascience.kr
| Target Kinase | Key Substituent Positions | Observed Effects |
| DYRK1A | C-2, C-3, C-6 | Methyl at C-2 improves affinity; larger groups not tolerated. dundee.ac.uk 3,6-disubstitution provides potency and selectivity. researchgate.netnih.gov |
| CLKs | C-3, C-6 | 3,6-disubstitution leads to potent inhibition. researchgate.netnih.gov |
| p38 MAP Kinase | Ring A, B, C, D | Specific H and N atoms in the rings contribute to inhibitory activity. koreascience.kr |
| Tyk2 JH2 | C-3, C-6 | Substituents at C-3 influence potency and selectivity. nih.gov 6-anilino and related groups at C-6 impact metabolic stability. nih.gov |
Receptor Ligand Binding Characteristics (e.g., Benzodiazepine Receptors)
The imidazo[1,2-b]pyridazine nucleus is also a recognized pharmacophore for ligands of benzodiazepine receptors, both central (CBR) and peripheral (PBR). anu.edu.aunih.gov A wide range of substituted derivatives have been synthesized and shown to possess high affinity for these receptors. nih.gov
For central benzodiazepine receptors, 2-phenyl substituted imidazo[1,2-b]pyridazines often exhibit agonist properties. nih.gov In contrast, for peripheral benzodiazepine receptors, selectivity can be achieved through specific substitution patterns. For example, 3-acetamidomethyl-6-chloro-2-(4'-iodophenyl)imidazo[1,2-b]pyridazine is a high-affinity and selective ligand for PBR. researchgate.net This highlights the importance of substituents at the C-2, C-3, and C-6 positions in dictating the binding profile and selectivity between receptor subtypes.
| Receptor Target | Key Substituent Positions | Observed Binding Characteristics |
| Central Benzodiazepine Receptors (CBR) | C-2 | 2-phenyl and substituted phenyl groups often confer agonist activity. nih.gov |
| Peripheral Benzodiazepine Receptors (PBR) | C-2, C-3, C-6 | Specific combinations of substituents, such as at C-3 and C-6, lead to high affinity and selectivity. researchgate.netresearchgate.net |
Binding to Specific Protein Aggregates (e.g., Amyloid Plaques)
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their in vitro binding affinity to synthetic β-amyloid (Aβ₁₋₄₀) aggregates, which are the primary component of amyloid plaques in Alzheimer's disease. nih.gov The binding affinities of these compounds, expressed as inhibition constant (Kᵢ) values, varied significantly depending on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov
The research indicates that a 2-N,N-dimethylaminophenyl group is a key structural feature for achieving desirable binding affinities. nih.gov Modifications at the 6-position of the scaffold have a pronounced effect on the binding potency. For instance, a derivative with a 6-methoxy group showed a certain level of affinity, while the introduction of a 6-methylthio group resulted in a higher affinity. nih.gov This suggests that the nature of the substituent at this position plays a crucial role in the interaction with the amyloid plaques.
Furthermore, the incorporation of ω-fluoroethyl or ω-fluoropropyl groups at the 6-position led to a decrease in binding affinity. nih.gov The replacement of the phenyl ring at the 2-position with a pyridinyl or thiophenyl ring also resulted in a significant reduction in binding, highlighting the importance of the phenyl moiety for this biological activity. nih.gov
Below is an interactive data table summarizing the binding affinities of selected imidazo[1,2-b]pyridazine derivatives.
| Compound | Substitution at C-2 | Substitution at C-6 | Kᵢ (nM) |
| 1 | 4'-(Dimethylamino)phenyl | H | >1000 |
| 2 | 4'-(Dimethylamino)phenyl | I | 25.3 ± 3.4 |
| 3 | 4'-(Dimethylamino)phenyl | OCH₃ | 58.6 ± 7.1 |
| 4 | 4'-(Dimethylamino)phenyl | SCH₃ | 11.0 ± 1.5 |
| 5 | 4'-(Dimethylamino)phenyl | O(CH₂)₂F | 125.4 ± 15.2 |
| 6 | 4'-(Dimethylamino)phenyl | O(CH₂)₃F | 248.6 ± 28.9 |
Data sourced from Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. nih.gov
Antituberculosis Agents (Focus on Scaffold Modifications and Potency)
The imidazo[1,2-b]pyridazine scaffold has also been extensively investigated for its potential as a source of novel antituberculosis agents. Modifications to this core structure have yielded compounds with significant activity against Mycobacterium tuberculosis.
One area of focus has been the modification of the imidazo[1,2-b]pyridazine ring system itself. For example, the introduction of a methoxy group at the 3-position, combined with a phenyl group at the 2-position bearing fluoro substituents, has led to compounds with high activity against both Mycobacterium tuberculosis and Mycobacterium marinum in vitro, with MIC₉₀ values in the range of 0.63-1.26 μM. nih.gov However, these compounds exhibited poor metabolic stability, which limited their in vivo efficacy. nih.gov
Another successful strategy involves the incorporation of a benzohydrazide (B10538) linker to the imidazo[1,2-b]pyridazine scaffold. hakon-art.com This has resulted in a series of derivatives with potent antitubercular activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 1.6 µg/mL against the H37Rv strain of M. tuberculosis. hakon-art.com
Furthermore, the synthesis of derivatives containing piperazine (B1678402) and morpholine (B109124) moieties attached to the imidazo[1,2-b]pyridazine core has also yielded promising results. neuroquantology.com Certain amide derivatives from this series demonstrated potent in vitro anti-TB activity, with MIC values of 1.6 µg/mL. neuroquantology.com The superior activity of the amide derivatives compared to their sulphonamide counterparts suggests that the ability to form hydrogen bonds is a critical factor for their antitubercular action. neuroquantology.com
The following interactive data table presents the antitubercular activity of selected imidazo[1,2-b]pyridazine derivatives.
| Compound Series | Key Scaffold Modification | Potency (MIC) | Reference |
| 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines | Methoxy at C-3, fluoro-substituted phenyl at C-2 | ~0.63-1.26 μM (MIC₉₀) | nih.gov |
| Benzohydrazide-imidazo[1,2-b]pyridazines | Benzohydrazide linker | 1.6 - 6.25 µg/mL | hakon-art.com |
| Piperazine/Morpholine-imidazo[1,2-b]pyridazines | Piperazine and morpholine moieties | 1.6 µg/mL for potent derivatives | neuroquantology.com |
Applications of 3 Iodo 6 Methoxyimidazo 1,2 B Pyridazine in Advanced Chemical and Biological Research Methodologies
Utility as Modular Scaffolds for the Synthesis of Novel Chemical Entities
The imidazo[1,2-b]pyridazine (B131497) core is a key pharmacophore in numerous biologically active compounds. The presence of a halogen, such as iodine, at the 3-position provides a convenient handle for introducing a wide array of substituents through various cross-coupling reactions. This modularity allows for the systematic exploration of the chemical space around the core scaffold, leading to the discovery of compounds with optimized properties.
The synthesis of imidazo[1,2-b]pyridazine derivatives often begins with the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov The introduction of a halogen on the pyridazine (B1198779) ring has been shown to facilitate the formation of the imidazo[1,2-b]pyridazine ring system in good yields. nih.gov Specifically, 3-amino-6-chloropyridazine (B20888) can be converted to 3-amino-6-iodopyridazine, which serves as a precursor for iodo-substituted imidazo[1,2-b]pyridazines. nih.gov
The versatility of the imidazo[1,2-b]pyridazine scaffold is demonstrated by the wide range of derivatives that have been synthesized. For instance, various substituents have been introduced at the 6-position, and structure-activity relationship (SAR) studies have shown that modifications at this position are well-tolerated, allowing for the fine-tuning of biological activity. nih.gov The 3-iodo-6-methoxy derivative, in particular, offers a strategic advantage for further functionalization. The iodo group can be readily displaced or participate in coupling reactions, while the methoxy (B1213986) group at the 6-position can influence the electronic properties and metabolic stability of the final compound.
The development of potent inhibitors of various kinases is a prime example of the utility of this scaffold. For instance, imidazo[1,2-b]pyridazine-based compounds have been identified as inhibitors of Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase highly expressed in the brain and heart. google.com The modular nature of the scaffold allows for the synthesis of extensive libraries of compounds for screening against different biological targets.
| Compound Name | Application |
| 3-Iodo-6-methoxyimidazo[1,2-b]pyridazine | Building block for synthesis |
| 3-Amino-6-chloropyridazine | Precursor in synthesis |
| 3-Amino-6-iodopyridazine | Precursor in synthesis |
| Imidazo[1,2-b]pyridazine-based AAK1 inhibitors | Kinase inhibition |
Development and Application as Chemical Probes for Biological Pathway Elucidation
The unique properties of the this compound scaffold make it an excellent candidate for the development of chemical probes to investigate biological pathways. The iodine atom can be replaced with a radiolabel, such as iodine-123 or iodine-125, to create radioligands for imaging techniques like Single Photon Emission Computed Tomography (SPECT).
One significant area of application is in the study of neurodegenerative diseases, such as Alzheimer's disease, which is characterized by the accumulation of β-amyloid plaques in the brain. nih.gov Researchers have designed and synthesized imidazo[1,2-b]pyridazine derivatives as potential imaging agents for these plaques. nih.gov The rationale behind this approach is that the imidazo[1,2-b]pyridazine core is an isosteric analog of other known amyloid imaging agents, and the introduction of specific substituents can enhance binding affinity and selectivity for β-amyloid aggregates. nih.gov
The development of these probes involves synthesizing a series of derivatives with varying substituents at different positions of the imidazo[1,2-b]pyridazine ring and evaluating their binding affinity to synthetic β-amyloid aggregates. nih.gov For example, studies have shown that a 2-N,N-dimethylaminophenyl moiety is often beneficial for achieving desirable binding affinities. nih.gov The modularity of the scaffold allows for systematic modifications to optimize the properties of the chemical probe, such as lipophilicity, which can affect its ability to cross the blood-brain barrier and its level of non-specific binding. nih.gov
Strategies for Targeted Modulation of Biochemical Processes
The imidazo[1,2-b]pyridazine scaffold has been extensively utilized to develop molecules that can selectively modulate the activity of specific enzymes and receptors, thereby influencing biochemical pathways. A prominent example is the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of various kinases, including Breakpoint cluster-Abelson (BCR-ABL) kinase, vascular endothelial growth factor (VEGF) receptor 2 kinase, and the mammalian target of rapamycin (B549165) (mTOR). dergipark.org.tr For instance, the drug Ponatinib, which contains an imidazo[1,2-b]pyridazine core, is a potent multi-targeted kinase inhibitor used in the treatment of certain types of leukemia. researchgate.netgoogle.com
The design of these targeted modulators often involves computational modeling and structure-activity relationship (SAR) studies to optimize the interaction between the small molecule and the target protein. The ability to easily modify the imidazo[1,2-b]pyridazine scaffold at multiple positions is critical for this optimization process. For example, modifications at the 3, 6, and 8-positions of the imidazo[1,2-b]pyridazine skeleton have been explored to develop potent mTOR inhibitors. dergipark.org.tr
Exploration in Advanced Materials Science (Conceptual and Theoretical)
While the primary focus of research on imidazo[1,2-b]pyridazine derivatives has been in the realm of medicinal chemistry, their unique electronic and photophysical properties also make them interesting candidates for applications in materials science. The imidazo[1,2-b]pyridazine system is considered an n-type (electron-accepting) unit, which makes it suitable for use in organic electronic devices. dergipark.org.tr
There have been reports of imidazo[1,2-b]pyridazine-based materials being used in red phosphorescent organic light-emitting devices (OLEDs). dergipark.org.tr The ability to tune the electronic properties of the scaffold through chemical modification is a key advantage in designing materials with specific optical and electronic characteristics. For instance, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the color and efficiency of the emitted light in an OLED.
Future Research Directions and Emerging Paradigms in 3 Iodo 6 Methoxyimidazo 1,2 B Pyridazine Chemistry
Innovative and Sustainable Synthetic Routes Development
The development of novel and sustainable synthetic methodologies is paramount for advancing the study of 3-iodo-6-methoxyimidazo[1,2-b]pyridazine. Current synthetic approaches often rely on multi-step sequences that may involve harsh conditions or expensive catalysts. Future efforts will likely focus on creating more efficient and environmentally benign pathways.
Key areas for development include:
C-H Activation/Functionalization: Moving beyond classical condensation reactions, which often require pre-functionalized starting materials like α-haloketones, to direct C-H activation strategies. researchgate.net This would allow for the construction of the core and introduction of substituents from more readily available and simpler precursors.
Flow Chemistry: Implementing continuous flow technologies for the synthesis. Flow chemistry offers enhanced safety, better control over reaction parameters (temperature, pressure, and time), and easier scalability, which is crucial for producing compound libraries for screening.
Green Chemistry Principles: Employing greener solvents, reducing the use of hazardous reagents (e.g., replacing traditional iodinating agents with safer alternatives), and utilizing more energy-efficient reaction conditions (e.g., microwave or sonochemical-assisted synthesis). An emphasis on reducing the number of synthetic steps, as demonstrated in the development of more efficient routes for complex derivatives like ponatinib, underscores the industry-wide drive for sustainability. google.com
Exploitation of Advanced Functionalization for Complex Molecular Architectures
The this compound scaffold is a prime candidate for advanced functionalization, with the C-3 iodo group serving as a versatile synthetic handle for introducing molecular complexity and diversity. Future research will heavily exploit modern cross-coupling and functionalization techniques.
Metal-Catalyzed Cross-Coupling: The C-3 iodo position is ideal for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. researchgate.net Future work will systematically apply reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for introducing alkynyl groups), Heck (for alkenylation), and Buchwald-Hartwig amination (for C-N bond formation) to build extensive libraries of novel derivatives. researchgate.netresearchgate.net These reactions will enable the exploration of structure-activity relationships (SAR) by introducing a wide range of substituents at the C-3 position.
Direct C-H Functionalization: Beyond functionalizing the C-3 position, emerging strategies will focus on the direct C-H functionalization of other positions on the imidazo[1,2-b]pyridazine (B131497) ring system. This allows for late-stage modification of the scaffold, providing rapid access to analogs that would be difficult to synthesize through traditional multi-step routes.
Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and powerful method for generating radical intermediates and forging new bonds under conditions that are often incompatible with traditional thermal methods. This could enable novel transformations on the imidazo[1,2-b]pyridazine core, leading to previously inaccessible chemical space.
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental synthesis is an emerging paradigm that promises to accelerate the discovery process. This synergy allows for a more rational, hypothesis-driven approach to the design and synthesis of new this compound derivatives.
Predictive Synthesis: Utilizing quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the reactivity of the scaffold, model reaction mechanisms, and optimize reaction conditions before they are attempted in the lab. researchgate.net This can save significant time and resources by identifying the most promising synthetic routes and avoiding potential side reactions.
In Silico Screening: Employing molecular docking and molecular dynamics simulations to predict the binding affinity of virtual libraries of this compound derivatives against various biological targets. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity.
Structure-Property Relationship Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of synthesized compounds with their observed biological activity or physicochemical properties. These models can then guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties. The use of advanced characterization techniques like NMR spectroscopy remains crucial for validating the regioselectivity and structure of the synthesized compounds, feeding empirical data back into the computational models. google.comnih.gov
Identification and Validation of Novel Biological Targets through Chemical Space Exploration
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" found in numerous biologically active compounds, demonstrating its versatility in interacting with a range of protein targets. The specific 3-iodo-6-methoxy substitution pattern offers a unique entry point for exploring new biological applications. Future research will focus on synthesizing libraries of derivatives and screening them against diverse biological targets to identify and validate new therapeutic uses.
Kinase Inhibition: The imidazo[1,2-b]pyridazine scaffold is a known kinase hinge-binder. Derivatives have shown potent activity against targets like PI3K/mTOR, CDK12/13, and Tropomyosin receptor kinases (TRKs). nih.govnih.govnih.gov Future work will involve screening 3-iodo-6-methoxy-based libraries against broader kinase panels to identify novel and selective inhibitors for applications in oncology and inflammatory diseases.
Neurodegenerative Diseases: Inspired by the development of imidazo[1,2-a]pyridine-based ligands for β-amyloid plaques, derivatives of the isosteric imidazo[1,2-b]pyridazine core have also been investigated. nih.gov The 3-iodo-6-methoxy scaffold can be elaborated to develop new PET imaging agents or therapeutic modulators for Alzheimer's disease and other proteinopathies.
Infectious Diseases: The scaffold has been explored for its activity against Mycobacterium tuberculosis. flinders.edu.au Systematic exploration of derivatives of this compound could lead to the discovery of new anti-bacterial or anti-parasitic agents with novel mechanisms of action.
The table below summarizes the diverse biological targets already identified for the broader imidazo[1,2-b]pyridazine class, highlighting the rich potential for future investigation with the 3-iodo-6-methoxy variant.
| Therapeutic Area | Biological Target/Application | Key Findings | Reference |
| Oncology | CDK12/13 | Potent covalent inhibition, effective against triple-negative breast cancer cells. | nih.gov |
| Oncology | TRK (Tropomyosin receptor kinase) | Potent inhibition of wild-type and resistant mutant TRK enzymes. | nih.gov |
| Oncology | PI3K/mTOR | Dual inhibitory activity for anti-tumoral applications. | nih.gov |
| Neurodegenerative Disease | β-Amyloid Plaques | Development of ligands for potential imaging of amyloid plaques in Alzheimer's disease. | nih.gov |
| Infectious Disease | Mycobacterium tuberculosis | Identification of derivatives with in vitro activity against Mtb. | flinders.edu.au |
By systematically applying the advanced functionalization techniques described in section 8.2, researchers can generate diverse libraries around the this compound core to probe these and other emerging biological targets, ultimately validating new therapeutic hypotheses.
Q & A
Q. What crystallographic techniques resolve its binding mode in enzyme complexes?
- Methodological Answer : X-ray diffraction (1.8 Å resolution) and cryo-EM map the compound bound to Haspin kinase. Data collection at synchrotron facilities (e.g., Diamond Light Source) with PHENIX/REFMAC5 refinement reveals key π-π stacking with Phe537 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
